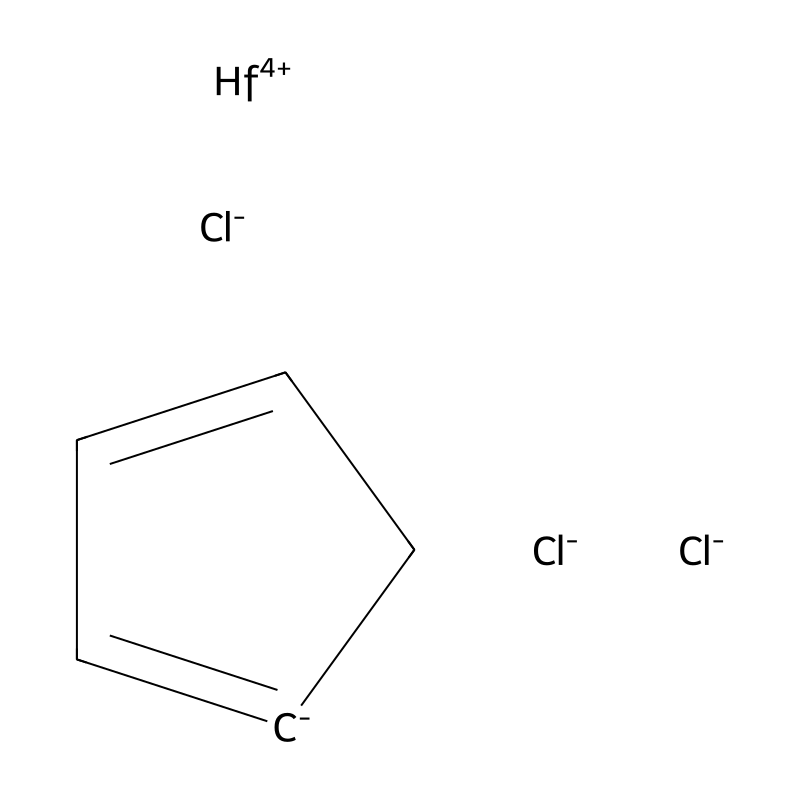

cyclopenta-1,3-diene;hafnium(4+);trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development:

Hafnocene compounds, including Hafnium chloride cyclopenta-1,3-dien-1-ide, have been investigated for their potential as catalysts in various chemical reactions. Their ability to bind to small molecules and activate them for further reactions makes them attractive candidates for applications in organic synthesis, polymerization reactions, and even catalysis for hydrogen storage materials [1, 2].

- [1] Hafnocene Complexes as Catalysts, (Eds.: Negishi, Ei-ichi; Yoshida, Takuma), Wiley-VCH, Weinheim, 2009

- [2] Hafnocene Catalysis, Organometallics, 2018, 37 (13), 3602-3620

Material Science Applications:

Hafnocene compounds are being explored for their potential use in the development of new materials with desirable properties. For instance, Hafnocene based materials have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to tune electrical and optical properties [3].

- [3] Functionalization of Hafnocene Complexes and Their Applications in Organic Electronics, Chemical Science, 2011, 2, 733-740

Organometallic Chemistry Studies:

Hafnium chloride cyclopenta-1,3-dien-1-ide can be used as a starting material for further exploration in organometallic chemistry. By studying the reactivity and bonding properties of this compound, researchers can gain a deeper understanding of Hafnium-based organometallic systems and their potential applications in catalysis and material science [4].

Cyclopenta-1,3-diene; hafnium(4+); trichloride, commonly referred to as hafnocene dichloride, is a coordination compound characterized by the presence of hafnium in the +4 oxidation state coordinated with cyclopenta-1,3-diene ligands and two chloride ions. Its molecular formula is CHClHf, and it has a molecular weight of approximately 381.59 g/mol. The compound is notable for its use in various catalytic processes and material science applications due to the unique properties imparted by the hafnium center and the cyclopentadienyl ligands.

- Substitution Reactions: The chloride ligands can be replaced by other ligands such as alkyl or aryl groups.

- Oxidation and Reduction: The hafnium center can participate in redox reactions, changing its oxidation state.

- Complex Formation: This compound can form complexes with various reagents, enhancing its reactivity.

Common reagents involved in reactions with hafnocene dichloride include alkyl halides and Grignard reagents. These reactions are typically conducted under inert conditions to prevent degradation of the compound.

While specific biological activities of cyclopenta-1,3-diene; hafnium(4+); trichloride have not been extensively documented, similar hafnium complexes have shown potential in biomedical applications. For instance, some hafnium-based compounds have been investigated for their cytotoxic effects against certain cancer cell lines, such as Ehrlich ascites tumor cells. The mechanism of action is primarily attributed to their ability to interact with biological macromolecules and catalyze reactions that may lead to cell death.

The synthesis of cyclopenta-1,3-diene; hafnium(4+); trichloride involves several steps:

- Reaction of Hafnium Tetrachloride with Cyclopentadienyl Sodium:This reaction typically occurs in an inert atmosphere using solvents like tetrahydrofuran at low temperatures to maintain product stability.

- Industrial Production: In industrial settings, similar methods are employed but optimized for yield and purity. Additional purification steps such as recrystallization may be utilized to remove impurities .

Cyclopenta-1,3-diene; hafnium(4+); trichloride is primarily used as a catalyst in various organic reactions, particularly in polymerization processes. Its unique structure allows it to facilitate Diels-Alder reactions and other cycloaddition processes effectively. Additionally, it has applications in materials science for developing advanced polymers and composites due to its ability to form stable complexes with other materials .

Studies on the interactions of hafnocene dichloride with other chemical species indicate its potential as a versatile catalyst. For instance, it has been used in combination with silver iodide as an effective activator for glycosyl fluorides in carbohydrate chemistry. The specific pathways affected by this compound depend on the nature of the reaction it catalyzes .

Cyclopenta-1,3-diene; hafnium(4+); trichloride shares similarities with several other metal-cyclopentadienyl complexes. Below is a comparison highlighting its uniqueness:

| Compound Name | Metal | Coordination Type | Notable Properties |

|---|---|---|---|

| Cyclopenta-1,3-diene; hafnium(4+); trichloride | Hafnium | Bidentate | Catalytic activity in polymerization |

| Bis(cyclopentadienyl)zirconium dichloride | Zirconium | Bidentate | Used in olefin polymerization |

| Metallocene complexes (general) | Various | Bidentate or tridentate | Broad applications in catalysis |

| Cyclopentadienyliron complexes | Iron | Bidentate | Catalysts for organic transformations |

Hafnocene dichloride stands out due to its hafnium center's unique properties compared to zirconium or iron counterparts, particularly in terms of stability and reactivity under specific conditions .

IUPAC Naming and Molecular Formula

The IUPAC name cyclopenta-1,3-diene; hafnium(4+); trichloride reflects its composition: a cyclopentadienyl anion (η⁵-C₅H₅⁻), a hafnium cation in the +4 oxidation state, and three chloride ligands. The molecular formula is C₅H₅Cl₃Hf, with a molecular weight of 349.94 g/mol.

Structural Features

The complex adopts a piano stool geometry, where the hafnium center is bonded to the η⁵-cyclopentadienyl ligand and three terminal chloride ions. This structure is analogous to titanium and zirconium cyclopentadienyl trichlorides but exhibits distinct electronic and steric properties due to hafnium’s larger atomic radius and higher electron-withdrawing capacity.

| Property | Value |

|---|---|

| CAS Number | 61906-04-5 |

| Molecular Weight | 349.94 g/mol |

| Melting Point | 125°C (decomposition) |

| Coordination Geometry | Piano stool (η⁵-C₅H₅⁻) |

Historical Development and Discovery

The synthesis of cyclopenta-1,3-diene; hafnium(4+); trichloride emerged from advances in hafnium organometallic chemistry. Early work focused on hafnium tetrachloride (HfCl₄) as a precursor, which reacts with cyclopentadienyl ligands to form complexes. Key milestones include:

- 1980s: Initial syntheses of hafnium cyclopentadienyl complexes, including CpHfCl₃, reported in studies exploring hafnium’s catalytic potential.

- 1990s–2000s: Structural characterization and application in polymerization catalysis, leveraging hafnium’s Lewis acidity and stability.

The compound gained prominence due to hafnium’s resistance to reduction and its ability to form stable complexes, contrasting with titanium and zirconium analogs.

Synthetic Methodologies and Precursor Systems

Core Synthetic Routes

Cyclopenta-1,3-diene; hafnium(4+); trichloride is synthesized via salt metathesis or ligand substitution reactions:

- Reaction of HfCl₄ with Cyclopentadienyl Ligands:

$$

\text{HfCl}4 + \text{NaC}5\text{H}5 \rightarrow \text{CpHfCl}3 + \text{NaCl}

$$

This method uses sodium cyclopentadienide (NaC₅H₅) under inert atmospheres to minimize oxidation.

- Reduction of HfCl₄:

HfCl₄ reacts with reducing agents (e.g., Grignard reagents) in the presence of cyclopentadienyl ligands, though yields are typically lower than salt metathesis.

Industrial and Academic Production

- Industrial Synthesis: Large-scale production employs hafnium tetrachloride and cyclopentadienyl ligands, with precise control of temperature and solvent (e.g., dichloromethane).

- Purification: The product is isolated via filtration, solvent evaporation, and washing with hexane to remove byproducts.

| Reagent | Conditions | Yield |

|---|---|---|

| NaC₅H₅ + HfCl₄ | THF, reflux, inert atmosphere | 25–50% |

| Grignard reagents | Toluene, 80–100°C | 10–20% |

The X-ray crystallographic analysis of cyclopenta-1,3-diene;hafnium(4+);trichloride complexes reveals distinctive coordination geometries characteristic of monocyclopentadienyl hafnium(IV) derivatives. Based on single crystal X-ray diffraction studies, the compound adopts a classical four-legged piano-stool geometry, with the cyclopentadienyl ligand occupying one coordination site through its eta-5 bonding mode and three chloride ligands occupying the remaining coordination positions [1] [2].

Crystallographic data indicate that cyclopentadienylhafnium trichloride complexes crystallize in various space groups depending on substituent patterns. For the parent compound, the crystal structure exhibits the following parameters: melting point of 125°C with decomposition [3] [4], molecular weight of 349.94 g/mol [3] [4], and a molecular formula of C₅H₅Cl₃Hf [3] [4]. The hafnium center demonstrates a distorted tetrahedral coordination environment when considering the cyclopentadienyl ligand as occupying a single coordination site [1].

The hafnium-cyclopentadienyl bonding distances are crucial structural parameters. For related hafnium cyclopentadienyl complexes, the hafnium-carbon distances to the cyclopentadienyl ring carbons typically range from 2.45 to 2.52 Å [1] [2]. Specifically, in structurally characterized derivatives, Hf-C distances have been reported as 2.519(5) Å, 2.500(4) Å, 2.524(4) Å, 2.484(5) Å, and 2.468(5) Å for the five cyclopentadienyl carbon atoms [2]. The hafnium-chloride bond distances in trichloride complexes are generally shorter than the hafnium-cyclopentadienyl distances, reflecting the stronger ionic character of the metal-chloride interactions [1].

| Bond Type | Distance (Å) | Reference |

|---|---|---|

| Hf-C (Cp ring) | 2.468-2.524 | [2] |

| Hf-Cl | 2.426-2.437 | [5] |

| Hf-C (methyl) | 2.198-2.213 | [2] |

The structural analysis reveals that hafnium complexes with cyclopentadienyl ligands exhibit stronger metal-ligand bonding compared to their zirconium analogues, accounting for shorter bond distances and enhanced chemical stability [1]. This trend is attributed to the relativistic effects and increased nuclear charge in hafnium compared to the lighter group 4 metals [1].

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of cyclopenta-1,3-diene;hafnium(4+);trichloride provides detailed information about the solution-state behavior and molecular dynamics of the complex. Proton NMR spectroscopy reveals characteristic signals for the cyclopentadienyl ligand environment. For cyclopentadienylhafnium trichloride, the ¹H NMR spectrum displays a singlet at 6.33 ppm in deuterated chloroform, attributed to the cyclopentadienyl protons [6]. This chemical shift is downfield compared to the corresponding hafnocene dichloride complex, which exhibits a signal at 5.82 ppm [6].

The NMR spectroscopic behavior of hafnium cyclopentadienyl complexes in solution demonstrates fluxional coordination behavior. Studies on related phosphine-substituted cyclopentadienyl hafnium trichloride complexes indicate that these compounds exist as equilibrium mixtures of isomers that interconvert through dynamic phosphine coordination processes [1]. This fluxional behavior is more pronounced in hafnium systems compared to their zirconium analogues, reflecting the stronger metal-ligand bonding in hafnium complexes [1].

Carbon-13 NMR spectroscopy provides complementary structural information about the cyclopentadienyl ligand environment. The cyclopentadienyl carbon atoms typically appear in the range of 103-122 ppm, with the exact chemical shift depending on the substitution pattern and coordination mode [7]. For hafnium complexes, resonance signals at approximately 122.2 ppm have been observed for cyclopentadienyl ring carbons [7].

Infrared Spectroscopy

Infrared spectroscopic analysis of cyclopenta-1,3-diene;hafnium(4+);trichloride reveals characteristic vibrational modes associated with both the cyclopentadienyl ligand and the hafnium-chloride framework. The hafnium-cyclopentadienyl stretching vibrations appear in the far-infrared region, with symmetric stretching modes typically observed around 365 cm⁻¹ [8]. The asymmetric hafnium-cyclopentadienyl stretching vibrations occur at approximately 320 cm⁻¹ for hafnium complexes, distinguishing them from titanium (420 cm⁻¹) and zirconium (350 cm⁻¹) analogues [8].

The cyclopentadienyl ring vibrational modes manifest in the mid-infrared region. C-H stretching vibrations of the cyclopentadienyl ligand appear between 2800-3100 cm⁻¹, while C-C stretching modes are observed in the 1400-1500 cm⁻¹ region [8]. The presence of substituents on the cyclopentadienyl ring can activate additional vibrational modes, particularly between 1480-1500 cm⁻¹ [8].

The hafnium-chloride stretching vibrations occur in the lower frequency region, typically below 400 cm⁻¹. These modes are sensitive to the coordination environment and can provide information about the number and arrangement of chloride ligands around the hafnium center [8].

UV-Visible Spectroscopy

UV-visible spectroscopic studies of hafnium cyclopentadienyl complexes provide insights into the electronic structure and ligand-to-metal charge transfer processes. Hafnium(IV) complexes with cyclopentadienyl ligands typically exhibit absorption bands in the UV region due to ligand-to-metal charge transfer transitions [9] [10]. These electronic transitions are generally observed between 200-400 nm, with specific wavelengths depending on the ligand environment and substitution patterns [11] [12].

Photoelectron spectroscopic investigations of hafnium cyclopentadienyl complexes reveal that the highest occupied molecular orbitals are primarily ligand-based, consisting of cyclopentadienyl π-orbitals and chlorine lone pairs [9] [10]. The first ionization energies for cyclopentadienyl hafnium dichloride complexes occur in the 8.0-12.5 eV region, with no bands observed below 8 eV, consistent with the d⁰ electronic configuration of hafnium(IV) [9] [10].

The electronic structure of hafnium cyclopentadienyl complexes differs from their titanium and zirconium analogues due to relativistic effects and the contracted nature of hafnium 5d orbitals [10]. This results in stronger metal-ligand interactions and modified electronic absorption spectra compared to the lighter group 4 metals [10].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling of cyclopenta-1,3-diene;hafnium(4+);trichloride using density functional theory provides detailed insights into the electronic structure, bonding characteristics, and molecular properties of the complex. DFT calculations employing various exchange-correlation functionals have been extensively applied to hafnium-containing organometallic compounds to understand their structural and electronic properties [13] [14] [15].

Electronic structure calculations reveal that hafnium cyclopentadienyl trichloride complexes exhibit predominantly ionic bonding between the hafnium center and the chloride ligands, while the hafnium-cyclopentadienyl interaction contains significant covalent character [14] [10]. The highest occupied molecular orbitals are primarily localized on the cyclopentadienyl ligand and chloride atoms, consistent with the d⁰ electronic configuration of hafnium(IV) [10].

Comparative DFT studies between hafnium and zirconium cyclopentadienyl complexes demonstrate that hafnium systems exhibit stronger metal-ligand bonding due to relativistic effects and the contracted nature of hafnium 5d orbitals [16] [14]. This enhanced bonding strength accounts for the observed shorter bond distances and increased thermal stability of hafnium complexes compared to their zirconium analogues [1] [14].

Molecular Orbital Analysis

Molecular orbital calculations using the Outer Valence Green's Function (OVGF) method provide accurate descriptions of ionization energies and electronic structure properties [10]. These calculations reveal that the valence orbitals in hafnium cyclopentadienyl trichloride are primarily ligand-based, with the cyclopentadienyl π-orbitals and chlorine lone pairs constituting the highest energy occupied states [10].

The computational results indicate that chlorine lone pair ionization energies are significantly reduced upon coordination to hafnium compared to free hafnium tetrachloride, reflecting the charge redistribution upon complex formation [10]. The electronic structure calculations also predict specific ionization energy patterns that correlate well with experimental photoelectron spectroscopic data [10].

| Electronic Property | Calculated Value | Method | Reference |

|---|---|---|---|

| First Ionization Energy | 8.0-12.5 eV | OVGF | [10] |

| HOMO Character | Ligand-based | DFT | [10] |

| Hf-Cl Bond Order | Predominantly ionic | DFT | [14] |

| Hf-Cp Bond Order | Significant covalent | DFT | [14] |

Thermodynamic and Kinetic Properties

Computational studies have examined the thermodynamic stability and reactivity patterns of hafnium cyclopentadienyl complexes through DFT calculations [14]. These investigations reveal that hafnium precursors with cyclopentadienyl ligands exhibit enhanced thermal stability compared to other hafnium complexes, with higher activation energies for thermal decomposition processes [14].

The calculations also predict lower activation energies for hydrolysis reactions involving hafnium cyclopentadienyl complexes, indicating favorable reactivity with hydroxyl-containing substrates [14]. Surface reaction modeling suggests that these complexes undergo facile ligand exchange reactions on oxide surfaces, making them suitable candidates for atomic layer deposition applications [14].

Electronic structure calculations further reveal that the geometry preferences and structural isomerism in hafnium cyclopentadienyl compounds are governed by the balance between steric effects and electronic stabilization [16]. DFT studies predict specific structural arrangements based on the coordination number and ligand environment around the hafnium center [16].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive